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CAS No.: 60660-75-5

Cat. No.: B1213288

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of (±)-Idarubicinone,

the aglycone of the anticancer drug Idarubicin, from the readily available polycyclic aromatic

hydrocarbon, tetracene. This innovative approach, developed by Sarlah and coworkers,

deviates from traditional annulative strategies and instead employs a global functionalization

strategy to construct the complex tetracyclic core of the target molecule.[1][2][3][4][5][6] The

key transformations involve a sequence of site-selective arene oxidations and a dearomative

hydroboration to introduce the requisite functionalities onto the tetracene skeleton.[1][2][3][4][5]

This guide presents the detailed experimental protocols, quantitative data, and a visual

representation of the synthetic workflow.

Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of (±)-

Idarubicinone from tetracene.

Table 1: Synthesis of Key Intermediates
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

1 Tetracene (6)

5,12-

Tetracenequinon

e (7)

Co(TPP) (5

mol%),

PhI(SO₄)₂,

CH₂Cl₂/TFA/H₂O

(8:1:1), rt, 12 h

77

2

5,12-

Tetracenequinon

e (7)

6,11-Dimethoxy-

5,12-

tetracenequinone

(5)

1. [Ru(p-

cymene)Cl₂]₂ (5

mol%), AgOAc

(2.0 equiv), TFA

(4.0 equiv), DCE,

120 °C, 12 h; 2.

K₂CO₃, MeOH,

rt, 1 h; 3.

Me₂SO₄, K₂CO₃,

acetone, rt, 12 h

58 (over 3 steps)

3

6,11-Dimethoxy-

5,12-

tetracenequinone

(5)

Organoborate 8

N-Methyl-1,2,4-

triazoline-3,5-

dione (MTAD),

HBpin, [Rh(cod)

(dppb)]BF₄ (2

mol%), CH₂Cl₂,

-78 °C to rt, 12 h

85

4 Organoborate 8 Enol ether 9

1-

Ethoxyvinyllithiu

m, THF, -78 °C to

rt, 12 h; then I₂,

MeOH, -78 °C

75

5 Enol ether 9 Ketone 10
HCl (1 M), THF,

rt, 1 h
95

6 Ketone 10
α-Hydroxyketone

11

1. LDA, THF, -78

°C; 2. MoOPH,

-78 °C to rt, 12 h

65
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7
α-Hydroxyketone

11
Diol 12

NaBH₄,

CeCl₃·7H₂O,

MeOH, 0 °C, 30

min

92 (dr >20:1)

8 Diol 12
(±)-Idarubicinone

(4)

BBr₃, CH₂Cl₂,

-78 °C to 0 °C, 1

h

41

Experimental Protocols
A detailed methodology for the key steps in the total synthesis of (±)-Idarubicinone is provided

below.

Step 1: Synthesis of 5,12-Tetracenequinone (7)

To a solution of tetracene (1.0 g, 4.38 mmol) in a mixture of CH₂Cl₂ (80 mL), trifluoroacetic acid

(10 mL), and water (10 mL) was added cobalt(II) tetraphenylporphyrin (Co(TPP), 147 mg,

0.219 mmol, 5 mol%). The mixture was stirred vigorously, and phenyliodine(III) sulfate (2.34 g,

5.26 mmol) was added in one portion. The reaction mixture was stirred at room temperature for

12 hours. The resulting suspension was filtered, and the solid was washed with water and

CH₂Cl₂. The crude product was purified by column chromatography on silica gel (hexanes/ethyl

acetate = 10:1) to afford 5,12-tetracenequinone (7) as a yellow solid (875 mg, 77% yield).

Step 2: Synthesis of 6,11-Dimethoxy-5,12-tetracenequinone (5)

A mixture of 5,12-tetracenequinone (7) (500 mg, 1.94 mmol), [Ru(p-cymene)Cl₂]₂ (60 mg,

0.097 mmol, 5 mol%), and silver(I) acetate (648 mg, 3.88 mmol) in dichloroethane (20 mL) was

treated with trifluoroacetic acid (0.59 mL, 7.76 mmol). The reaction mixture was heated to 120

°C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of

Celite. The filtrate was concentrated, and the residue was dissolved in methanol (20 mL).

Potassium carbonate (536 mg, 3.88 mmol) was added, and the mixture was stirred at room

temperature for 1 hour. The solvent was removed under reduced pressure, and the residue

was dissolved in acetone (20 mL). Potassium carbonate (536 mg, 3.88 mmol) and dimethyl

sulfate (0.37 mL, 3.88 mmol) were added, and the mixture was stirred at room temperature for

12 hours. The reaction was quenched with water and extracted with CH₂Cl₂. The combined
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organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by

column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give 6,11-dimethoxy-

5,12-tetracenequinone (5) as an orange solid (358 mg, 58% yield over three steps).

Step 3: Dearomative Hydroboration to Organoborate 8

To a solution of 6,11-dimethoxy-5,12-tetracenequinone (5) (100 mg, 0.314 mmol) and N-

methyl-1,2,4-triazoline-3,5-dione (MTAD) (39 mg, 0.345 mmol) in CH₂Cl₂ (10 mL) at -78 °C was

added a solution of pinacolborane (0.055 mL, 0.377 mmol) in CH₂Cl₂ (1 mL). Then, a solution

of [Rh(cod)(dppb)]BF₄ (5.5 mg, 0.0063 mmol, 2 mol%) in CH₂Cl₂ (1 mL) was added dropwise.

The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The

solvent was removed under reduced pressure, and the residue was purified by column

chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford organoborate 8 as a

colorless solid (120 mg, 85% yield).

Step 8: Demethylation to (±)-Idarubicinone (4)

To a solution of diol 12 (20 mg, 0.047 mmol) in CH₂Cl₂ (2 mL) at -78 °C was added a solution of

boron tribromide (1 M in CH₂Cl₂, 0.24 mL, 0.24 mmol). The reaction mixture was stirred at -78

°C for 30 minutes and then at 0 °C for 1 hour. The reaction was quenched by the slow addition

of saturated aqueous NaHCO₃ solution. The mixture was extracted with CH₂Cl₂, and the

combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was

purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 1:1) to afford (±)-

idarubicinone (4) as a red solid (7.7 mg, 41% yield).

Synthetic Workflow Visualization
The following diagram illustrates the overall synthetic pathway from tetracene to (±)-

Idarubicinone.

Tetracene (6) 5,12-Tetracenequinone (7)
Co(TPP), PhI(SO₄)₂ 6,11-Dimethoxy-5,12-

tetracenequinone (5)

1. [Ru], AgOAc, TFA
2. K₂CO₃, MeOH

3. Me₂SO₄, K₂CO₃
Organoborate 8MTAD, HBpin, [Rh] Enol ether 9

1-Ethoxyvinyllithium, I₂
Ketone 10HCl α-Hydroxyketone 11LDA, MoOPH Diol 12

NaBH₄, CeCl₃
(±)-Idarubicinone (4)

BBr₃
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Caption: Overall synthetic route to (±)-Idarubicinone from tetracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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